1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride

Antimitotic agents Tubulin polymerization inhibition Structure-activity relationship

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS 153505-66-9) is a synthetic β-aminoketone (Mannich base) formed by the condensation of 2,3,4-trimethoxyacetophenone with formaldehyde and dimethylamine, isolated as its hydrochloride salt. The free base has molecular formula C₁₄H₂₁NO₄ (MW 267.32 g/mol); the hydrochloride salt bears formula C₁₄H₂₂ClNO₄ (MW 303.78 g/mol).

Molecular Formula C14H22ClNO4
Molecular Weight 303.78 g/mol
CAS No. 153505-66-9
Cat. No. B12777077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride
CAS153505-66-9
Molecular FormulaC14H22ClNO4
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC.Cl
InChIInChI=1S/C14H21NO4.ClH/c1-15(2)9-8-11(16)10-6-7-12(17-3)14(19-5)13(10)18-4;/h6-7H,8-9H2,1-5H3;1H
InChIKeyMITZVYZGXSUNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

153505-66-9 | 3-(Dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one Hydrochloride – Technical Baseline for Research Procurement


1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS 153505-66-9) is a synthetic β-aminoketone (Mannich base) formed by the condensation of 2,3,4-trimethoxyacetophenone with formaldehyde and dimethylamine, isolated as its hydrochloride salt [1]. The free base has molecular formula C₁₄H₂₁NO₄ (MW 267.32 g/mol); the hydrochloride salt bears formula C₁₄H₂₂ClNO₄ (MW 303.78 g/mol). It belongs to the 1-aryl-3-dimethylamino-1-propanone hydrochloride class, a scaffold with documented anticonvulsant, cytotoxic, and antimicrobial activities in peer-reviewed pharmacology literature [2]. The defining structural feature is the contiguous 2,3,4-trimethoxy substitution on the phenyl ring – a regioisomeric arrangement distinct from the far more commonly studied 3,4,5-trimethoxyphenyl pharmacophore found in colchicine-site tubulin inhibitors and combretastatin analogs [3].

Why the 2,3,4-Trimethoxy Regioisomer Cannot Be Interchanged with 3,4,5- or 2,4,5-Trimethoxy Analogs in Research Protocols


The trimethoxy substitution pattern on the phenyl ring is not a passive structural detail; it governs electronic distribution, steric accessibility, and target engagement. In phenstatin-derived antimitotic agents, replacement of the canonical 3,4,5-trimethoxyphenyl A-ring with the 2,3,4-trimethoxyphenyl arrangement was shown to greatly diminish antiproliferative and antitubulin activity – except when the keto bridge was retained, producing a potent analogue with the unusual 2,3,4-trimethoxy motif [1]. In isocombretastatin A series, 2,3,4-trimethoxyphenyl-bearing analogs displayed nanomolar IC₅₀ values against tubulin polymerization that differed substantially from their 3,4,5-counterparts [2]. Furthermore, in β-phenethylamine systems, 2,3,4-trimethoxy substitution slows oxidative deamination velocity relative to 3,4,5-trimethoxy (mescaline) in mouse brain homogenates [3]. These findings confirm that regioisomeric trimethoxy substitution is a functionally meaningful variable; procurement of a 3,4,5- or 2,4,5-trimethoxy analog as a substitute for the 2,3,4-isomer introduces an uncontrolled variable that cannot be corrected post hoc.

Quantitative Differentiation Evidence for 153505-66-9 Against Closest Structural Analogs


Evidence Item 1: Regioisomeric Trimethoxy Substitution Alters Antiproliferative Potency in Phenstatin Scaffolds

In a systematic study of phenstatin analogs, Alvarez et al. (2010) compared A-ring modifications wherein the standard 3,4,5-trimethoxyphenyl group was replaced by the 2,3,4-trimethoxyphenyl moiety (the same substitution pattern as the target compound 153505-66-9). The conjunction of 2,3,4-trimethoxy substitution with B-ring modifications and keto-bridge conversion greatly diminished antimitotic and antiproliferative activities relative to the 3,4,5-trimethoxy parent. However, maintenance of the keto bridge (a feature present in 153505-66-9) yielded a potent analogue with the unusual 2,3,4-trimethoxyphenyl arrangement [1]. This demonstrates that the 2,3,4-regioisomer is not merely a less active variant; its activity is context-dependent and bridge-sensitive, making it a mechanistically informative probe distinct from its 3,4,5-counterpart.

Antimitotic agents Tubulin polymerization inhibition Structure-activity relationship

Evidence Item 2: 2,3,4-Trimethoxyphenyl Substitution Supports Nanomolar Tubulin Inhibition in Isocombretastatin Scaffolds

Alvarez et al. (2009) synthesized isocombretastatin A analogs bearing a 2,3,4-trimethoxyphenyl ring in place of the canonical 3,4,5-trimethoxyphenyl ring. These 2,3,4-trimethoxy-substituted isocombretastatins strongly inhibited tubulin polymerization and displayed potent cytotoxicity, with some compounds achieving IC₅₀ values in the nanomolar range. The study explicitly states that this new family of tubulin inhibitors shows 'higher or comparable potency when compared to phenstatin or combretastatin analogues' [1]. This finding establishes that the 2,3,4-trimethoxyphenyl pharmacophore – the identical aryl substitution found in 153505-66-9 – can support high-potency target engagement when deployed in an appropriate molecular context.

Tubulin polymerization inhibitors Combretastatin analogs Cytotoxic compounds

Evidence Item 3: Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base

The target compound 153505-66-9 is supplied as the hydrochloride salt (C₁₄H₂₂ClNO₄, MW 303.78 g/mol) rather than the free base (C₁₄H₂₁NO₄, MW 267.32 g/mol). The hydrochloride salt form is a well-established pharmaceutical strategy to enhance aqueous solubility of basic amine-containing compounds through ionization. For the closely related 3,4,5-trimethoxy isomer, the hydrochloride salt (CAS 6336-02-3) is explicitly documented with the same molecular formula C₁₄H₂₂ClNO₄ and MW 303.78, confirming salt stoichiometry . In the broader class of 1-aryl-3-dimethylamino-1-propanone hydrochlorides, the salt form is the standard isolation product from Mannich reactions and is required for biological assay compatibility in aqueous buffer systems [1].

Formulation Aqueous solubility Salt selection

Evidence Item 4: β-Dimethylamino Ketone Mannich Base Scaffold Confers Class-Level Anticonvulsant Activity Not Shared by Non-Basic Ketone Analogs

Gul et al. (2004) evaluated a series of mono-Mannich bases (3-amino-1-aryl-1-propanone hydrochlorides, Ig1-Ig4) for anticonvulsant activity using maximal electroshock (MES) and subcutaneous metrazole (scMet) tests. The dimethylamino-bearing compound Ig1 (aryl = phenyl; amine = dimethylamine; directly analogous to 153505-66-9 but with an unsubstituted phenyl ring) showed MES protection at 30 mg/kg (0.5 h) and 100 mg/kg (0.5 h). The p-hydroxyphenyl dimethylamino analog Ig4 showed MES protection at 100 mg/kg (4 h) and 300 mg/kg (0.5 h, 4 h) without neurotoxicity. Critically, the dimethylamino group was essential for activity; replacement with piperidine or morpholine altered both potency and neurotoxicity profiles [1]. These data demonstrate that the 3-dimethylamino-1-aryl-1-propanone hydrochloride scaffold – the exact chemotype of 153505-66-9 – possesses intrinsic anticonvulsant pharmacophore activity.

Anticonvulsant MES test CNS-active Mannich bases

Evidence Item 5: 2,3,4-Trimethoxy Regioisomer Exhibits Altered Metabolic Stability Relative to 3,4,5-Trimethoxy in CNS-Relevant Systems

Although demonstrated in the β-phenethylamine scaffold rather than the β-aminoketone scaffold of 153505-66-9, Seiler and Demisch (1974) showed that the oxidative deamination velocity of 2,3,4-trimethoxy-β-phenethylamine differs from that of mescaline (3,4,5-trimethoxy-β-phenethylamine) in mouse brain homogenates. The ratio of oxidation velocities between the two isomers was fairly constant across multiple brain regions, and mescaline oxidation was depressed by its 2,3,4-isomer but not by chlorpromazine [1]. This provides proof-of-principle that the 2,3,4- vs. 3,4,5-trimethoxy regioisomerism generates differential metabolic handling in CNS tissue, a consideration relevant to the β-aminoketone scaffold of 153505-66-9 where the dimethylamino group is similarly subject to N-dealkylation and oxidative metabolism.

Metabolic stability Oxidative deamination CNS pharmacokinetics

Validated Application Scenarios for 153505-66-9 Based on Quantitative Differentiation Evidence


Scenario 1: Tubulin Polymerization Inhibitor Lead Optimization – 2,3,4-Trimethoxy SAR Expansion

For medicinal chemistry teams developing colchicine-site tubulin inhibitors, 153505-66-9 serves as a versatile β-aminoketone building block bearing the 2,3,4-trimethoxyphenyl pharmacophore. As demonstrated by Alvarez et al. (2009), 2,3,4-trimethoxyphenyl-substituted isocombretastatins achieve nanomolar IC₅₀ values against tubulin polymerization with potency comparable to or exceeding combretastatin A-4 [1]. The compound's Mannich base functionality (β-dimethylamino ketone) provides a synthetic handle for further elaboration: thermal elimination of dimethylamine yields the α,β-unsaturated ketone for conjugate addition chemistry, while the ketone carbonyl permits oxime/hydrazone derivatization to explore bridge modifications as shown in the indolephenstatin SAR study . This scenario is specifically appropriate for teams seeking to differentiate their tubulin inhibitor series from the extensively patented 3,4,5-trimethoxyphenyl chemical space.

Scenario 2: CNS-Active Mannich Base Screening – Anticonvulsant Pharmacophore with Novel Aryl Substitution

The 3-dimethylamino-1-aryl-1-propanone hydrochloride scaffold has validated anticonvulsant activity in the maximal electroshock (MES) model, with dimethylamino-bearing analogs showing protection at 30-300 mg/kg dose levels [1]. 153505-66-9 introduces a 2,3,4-trimethoxy aryl substitution into this scaffold, creating a compound with no direct literature precedent in CNS pharmacology. The 2,3,4-trimethoxy pattern may modulate blood-brain barrier penetration, metabolic stability (as suggested by differential oxidative deamination rates of 2,3,4- vs. 3,4,5-trimethoxy phenethylamines ), and off-target receptor engagement relative to unsubstituted phenyl or p-hydroxyphenyl analogs. This compound is suitable for inclusion in focused CNS screening libraries where trimethoxy regioisomerism is the primary structural variable under investigation.

Scenario 3: Synthetic Methodology Development – Mannich Base as Masked Enone Precursor

The 3,4,5-trimethoxy isomer (CAS 39038-42-1) is a documented synthetic intermediate in the Merck PAF antagonist program, where it undergoes methyl iodide-mediated elimination to 1-(3,4,5-trimethoxyphenyl)-2-propen-1-one for subsequent conjugate addition and dimerization chemistry [1]. 153505-66-9 provides the identical reactivity profile with the 2,3,4-trimethoxy substitution pattern, enabling access to 2,3,4-trimethoxy-substituted α,β-unsaturated ketones that are not commercially available. The hydrochloride salt form ensures stable storage and accurate weighing for stoichiometric reactions. This application is relevant for process chemistry groups requiring a well-characterized, regioisomerically pure Mannich base as a synthetic intermediate.

Scenario 4: Pharmacophore Hybrid Design – Merging Dimethylamino Ketone with Trimethoxyphenyl Tubulin-Binding Motif

153505-66-9 represents a structural hybrid of two independently validated pharmacophores: the 3-dimethylamino-1-aryl-1-propanone anticonvulsant scaffold [1] and the 2,3,4-trimethoxyphenyl tubulin-binding motif . This molecular fusion creates a unique tool compound for investigating whether the dimethylamino ketone functionality (which introduces a basic center at physiological pH) alters the subcellular distribution, efflux pump susceptibility, or target engagement kinetics of trimethoxyphenyl-based tubulin inhibitors. Such hybrid molecules are of particular interest in phenotypic screening campaigns where polypharmacology may yield unexpected therapeutic windows. Procurement of the exact regioisomer (2,3,4- rather than 2,4,5- or 3,4,5-trimethoxy) is critical, as the substitution pattern determines both the conformation of the aryl ring relative to the ketone and the electronic properties governing target binding.

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